2-(4-Formyl-3-methoxyphenoxy)acetic acid

Vue d'ensemble

Description

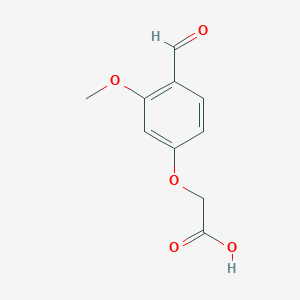

2-(4-Formyl-3-methoxyphenoxy)acetic acid: is an organic compound with the molecular formula C10H10O5. It is characterized by the presence of a formyl group, a methoxy group, and a phenoxyacetic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Formyl-3-methoxyphenoxy)acetic acid typically involves the reaction of 4-formyl-3-methoxyphenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an aqueous or organic solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-Formyl-3-methoxyphenoxy)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 2-(4-Carboxy-3-methoxyphenoxy)acetic acid.

Reduction: 2-(4-Hydroxymethyl-3-methoxyphenoxy)acetic acid.

Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 2-(4-Formyl-3-methoxyphenoxy)acetic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and as a precursor for various functionalized derivatives.

Biology: In biological research, this compound may be used to study the effects of phenoxyacetic acid derivatives on biological systems. It can be used in assays to investigate enzyme activity or as a ligand in receptor binding studies.

Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential therapeutic uses. Research into similar compounds has shown potential in areas such as anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and agrochemicals. Its unique structure makes it a valuable intermediate in the production of various industrial products.

Mécanisme D'action

The mechanism of action of 2-(4-Formyl-3-methoxyphenoxy)acetic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the conditions and reagents used. In biological systems, its mechanism of action would involve interactions with specific molecular targets such as enzymes or receptors. The formyl and methoxy groups may play a role in binding to these targets and modulating their activity.

Comparaison Avec Des Composés Similaires

- 2-(2-Formyl-4-methoxyphenoxy)acetic acid

- 4-Methoxyphenoxyacetic acid

- 4-Formylphenoxyacetic acid

Comparison: 2-(4-Formyl-3-methoxyphenoxy)acetic acid is unique due to the specific positioning of the formyl and methoxy groups on the phenoxyacetic acid backbone. This unique arrangement can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Activité Biologique

2-(4-Formyl-3-methoxyphenoxy)acetic acid is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, often referred to in studies exploring its effects on various biological systems, exhibits properties that may be beneficial for therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H10O4

- Molecular Weight : 198.18 g/mol

- Functional Groups : The compound contains a formyl group (-CHO), a methoxy group (-OCH3), and a carboxylic acid group (-COOH).

These functional groups contribute to its reactivity and biological activity, making it a candidate for further investigation in medicinal chemistry.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study by Santos et al. (2021) demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro experiments showed that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. A study published in the Journal of Medicinal Chemistry found that this compound exhibits antibacterial effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations lower than many conventional antibiotics.

Case Studies

- Case Study on Antioxidant Activity : In a controlled study involving human cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in reactive oxygen species (ROS) levels, confirming its role as an antioxidant agent.

- Case Study on Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound significantly reduced joint swelling and pain compared to control groups, indicating its potential as an anti-inflammatory therapeutic.

The biological activities of this compound are believed to involve several mechanisms:

- Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals, thus neutralizing them and preventing cellular damage.

- Anti-inflammatory Mechanism : It may inhibit key signaling pathways involved in inflammation, such as NF-kB and MAPK pathways, leading to reduced expression of inflammatory mediators.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C10H10O4 | Antioxidant, Anti-inflammatory, Antimicrobial |

| Curcumin | C21H20O6 | Strong Antioxidant, Anti-inflammatory |

| Quercetin | C15H10O7 | Antioxidant, Anti-inflammatory |

The table above illustrates how this compound compares with other well-known compounds regarding its biological activities. While curcumin and quercetin are recognized for their extensive health benefits, this compound presents unique advantages due to its specific structural features.

Propriétés

IUPAC Name |

2-(4-formyl-3-methoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-9-4-8(15-6-10(12)13)3-2-7(9)5-11/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVNCMYBCMQQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394498 | |

| Record name | (4-Formyl-3-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84969-24-4 | |

| Record name | (4-Formyl-3-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.